2-(4-ethylsulfanylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-2-25-15-9-3-12(4-10-15)11-16(23)20-18-22-21-17(24-18)13-5-7-14(19)8-6-13/h3-10H,2,11H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDVVOVZPULXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethylsulfanylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 347.06 g/mol. The structure features an ethylsulfanyl group, a fluorophenyl moiety, and an oxadiazole ring, which contribute to its lipophilicity and biological activity.
Research indicates that compounds containing oxadiazole rings exhibit various mechanisms of action, including:
- Inhibition of Enzymes : Many oxadiazole derivatives inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Anticancer Activity
Several studies have focused on the anticancer properties of oxadiazole derivatives. For instance, a study investigating related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for some derivatives ranged from 1.59 to 7.48 μM against the A549 human lung cancer cell line .
Inhibition Studies
The compound was tested for its inhibitory effects on serotonin (5-HT) and dopamine (DA) neuronal uptake. The Ki values for these interactions were reported as follows:
| Compound | Target | Ki (nM) |
|---|---|---|
| This compound | Serotonin Transporter | 2.90 |
| This compound | Dopamine Transporter | 3.00 |
These results suggest that the compound may have a role in modulating neurotransmitter levels, potentially impacting mood disorders and neurodegenerative diseases .
Case Studies
A notable case study examined the effects of this compound on glioma cells. The study found that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. Specifically, the activation of caspase-3 was measured using flow cytometry:
| Treatment | % Positive Caspase-3 Activation |
|---|---|
| Control | 0.8 |
| Compound A | 3.4 |
| Cisplatin | 11.3 |
This data indicates that while the compound activates caspase-3 to some extent, it is less potent than standard chemotherapy agents like cisplatin .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
1,3,4-Oxadiazole Derivatives
- N-(4-Fluorobenzyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (): Molecular Formula: C₁₅H₁₃FN₄O₃S Key Features: Replaces the ethylsulfanylphenyl group with a methyl-isoxazolyl substituent. Activity: Not explicitly reported, but similar oxadiazoles are often explored for antimicrobial or anticancer properties.
- GSK1570606A (): Structure: 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide Molecular Formula: C₁₄H₁₂FN₃OS Key Features: Replaces the oxadiazole core with a thiazole ring. Thiazoles are known for diverse bioactivity, including kinase inhibition .
Triazole/Thiadiazole Analogs
- Compound 7d (): Structure: 2-(2-Fluorophenoxy)-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide Molecular Formula: C₂₂H₁₈FN₃O₃S₂ Activity: IC₅₀ of 1.8 µM against Caco-2 colorectal cancer cells, highlighting the impact of fluorophenoxy and thiadiazole groups on cytotoxicity .
Pharmacological Activity Trends
- Anticancer Effects: Oxadiazole derivatives in (e.g., Compound 8) exhibited IC₅₀ values <10 µM against A549 lung adenocarcinoma and C6 glioma cells, attributed to MMP-9 inhibition. Thiadiazole-based Compound 7d () showed superior activity (IC₅₀ 1.8 µM) compared to oxadiazoles, suggesting heterocycle choice significantly influences potency .
Enzyme Inhibition :
Physicochemical Properties
The target compound’s higher molecular weight and ethylsulfanyl group suggest reduced aqueous solubility compared to analogs, which may necessitate formulation optimization.
Q & A
How can the synthesis of 2-(4-ethylsulfanylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide be optimized to improve yield and purity?
Classification: Basic
Methodological Answer:
- Reaction Conditions: Optimize temperature (60–80°C) and pH to stabilize intermediates and minimize side reactions. Use anhydrous solvents like dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis .
- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol to isolate high-purity product .
- Characterization: Validate purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring all proton environments align with predicted structural features .
What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Classification: Basic
Methodological Answer:
- 1H/13C NMR: Assign peaks to specific protons and carbons, such as the ethylsulfanyl group (δ ~2.5–3.0 ppm for SCH2) and fluorophenyl aromatic protons (δ ~7.0–7.5 ppm) .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetamide moiety) .
- Mass Spectrometry: Confirm molecular weight using electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) .
How should researchers resolve contradictions in reported biological activity data for this compound?
Classification: Advanced
Methodological Answer:
- Assay Validation: Replicate studies under standardized conditions (e.g., cell line specificity, incubation time, and concentration ranges) to isolate variables .
- Purity Assessment: Re-test biological activity after repurifying the compound to exclude impurities as confounding factors .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors) and correlate with experimental results .
What experimental approaches elucidate the reaction mechanisms in the compound’s synthesis?
Classification: Advanced
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via time-resolved NMR or UV-Vis spectroscopy to identify rate-determining steps .
- Isotope Labeling: Use deuterated reagents or 13C-labeled intermediates to trace bond formation/cleavage pathways .
- Computational Chemistry: Apply density functional theory (DFT) to model transition states and intermediates, validating with experimental data .
Which solvents and catalysts enhance reactivity during derivatization of this compound?
Classification: Basic
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide, DMF) improve nucleophilic substitution at the oxadiazole ring .
- Catalysts: Palladium catalysts (e.g., Pd/C) facilitate cross-coupling reactions, while bases like triethylamine deprotonate reactive sites for acylation .
- Microwave-Assisted Synthesis: Reduce reaction times and improve yields for derivatization steps (e.g., sulfanyl group modifications) .
How can structure-activity relationships (SAR) be systematically analyzed for this compound?
Classification: Advanced
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified fluorophenyl or ethylsulfanyl groups to assess impact on bioactivity .
- X-ray Crystallography: Resolve 3D conformation to identify pharmacophoric features (e.g., hydrogen-bonding motifs) .
- Multivariate Analysis: Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity data .
What strategies mitigate degradation during long-term storage of this compound?
Classification: Advanced
Methodological Answer:
- Storage Conditions: Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation and oxidation .
- Stability Testing: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .
How can researchers validate the compound’s selectivity in enzyme inhibition assays?
Classification: Advanced
Methodological Answer:
- Counter-Screening: Test against related enzymes (e.g., kinases vs. phosphatases) to rule off-target effects .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity and stoichiometry to confirm target-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
